molecular formula C28H25F3N2O4 B1680034 RPR-260243 CAS No. 668463-35-2

RPR-260243

Cat. No.: B1680034
CAS No.: 668463-35-2
M. Wt: 510.5 g/mol
InChI Key: VWNMWKSURFWKAL-HXOBKFHXSA-N
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Biochemical Analysis

Biochemical Properties

RPR-260243 interacts with the hERG1 channels, slowing their deactivation and attenuating their inactivation . This interaction enhances the protective IKr current early in the refractory period, reducing arrhythmogenicity .

Cellular Effects

This compound influences cell function by modulating the activity of hERG1 channels. By slowing the deactivation and attenuating the inactivation of these channels, this compound can alter cellular signaling pathways and potentially influence gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to hERG1 channels and modifying their currents. Specifically, this compound slows the deactivation and attenuates the inactivation of these channels . This modification of hERG currents can influence gene expression and cellular metabolism .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the function of hERG1 channels . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas of active investigation .

Transport and Distribution

It is likely that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well characterized. It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RPR260243 involves multiple steps, starting with the preparation of key intermediates. The compound is synthesized through a series of reactions, including alkylation, cyclization, and functional group modifications. The final product is obtained through purification processes such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of RPR260243 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

RPR260243 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electrophysiological properties, while substitution reactions can produce analogs with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RPR260243

RPR260243 is unique in its ability to selectively activate hERG channels without significantly affecting other ion channels. This specificity makes it a valuable tool for studying hERG channel function and developing targeted therapies for cardiac arrhythmias .

Properties

IUPAC Name

(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N2O4/c1-37-20-5-6-25-22(15-20)21(8-10-32-25)26(34)7-4-17-9-12-33(16-23(17)28(35)36)11-2-3-18-13-19(29)14-24(30)27(18)31/h5-6,8,10,13-15,17,23H,4,7,9,11-12,16H2,1H3,(H,35,36)/t17-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNMWKSURFWKAL-HXOBKFHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466757
Record name RPR-260243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668463-35-2
Record name RPR-260243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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